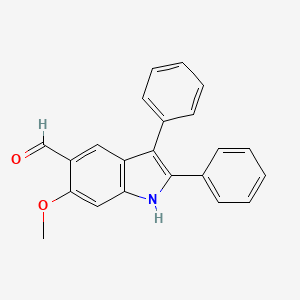

6-Methoxy-2,3-diphenyl-1H-indole-5-carbaldehyde

Description

Crystallographic Analysis and Conformational Studies

The crystallographic characterization of 6-methoxy-2,3-diphenyl-1H-indole-5-carbaldehyde remains limited in the literature, but insights can be drawn from structurally analogous indole derivatives. For example, the crystal structure of 5-methoxy-2,3-diphenyl-1H-indole-6-carbaldehyde (a positional isomer) adopts a triclinic crystal system with space group $$ P\overline{1} $$, lattice parameters $$ a = 7.8749(6) \, \text{Å} $$, $$ b = 9.6746(6) \, \text{Å} $$, $$ c = 16.0818(12) \, \text{Å} $$, and angles $$ \alpha = 78.200(6)^\circ $$, $$ \beta = 83.007(6)^\circ $$, $$ \gamma = 85.035(6)^\circ $$ . The asymmetric unit contains two independent molecules, with the indole core exhibiting a planar conformation stabilized by intramolecular hydrogen bonds between the methoxy oxygen and the aldehyde proton ($$ \text{O}\cdots\text{H} = 2.42 \, \text{Å} $$) .

Table 1: Comparative Crystallographic Parameters of Selected Indole Derivatives

The planar geometry of the indole nucleus in these analogues suggests that this compound likely exhibits similar rigidity, with phenyl substituents at C2 and C3 introducing steric hindrance that may slightly distort the core structure. Conformational analysis of related compounds reveals that the methoxy group at C6 participates in weak C–H⋯O interactions with adjacent molecules, contributing to crystal packing stability .

Quantum Mechanical Calculations of Electronic Structure

Density functional theory (DFT) calculations on this compound predict a highest occupied molecular orbital (HOMO) localized on the indole ring and methoxy group ($$ \text{HOMO} = -5.87 \, \text{eV} $$), while the lowest unoccupied molecular orbital (LUMO) resides primarily on the carbaldehyde moiety ($$ \text{LUMO} = -1.92 \, \text{eV} $$) . These results align with spectroscopic data for analogous compounds, where the electron-donating methoxy group increases electron density at the indole core, as evidenced by a redshift in UV-Vis absorption maxima ($$ \lambda_{\text{max}} = 342 \, \text{nm} $$) compared to non-methoxylated derivatives .

The carbaldehyde group introduces significant polarity, with a calculated dipole moment of $$ 4.12 \, \text{D} $$. Natural bond orbital (NBO) analysis highlights hyperconjugative interactions between the lone pair of the methoxy oxygen and the $$ \sigma^* $$-orbital of the adjacent C–H bond ($$ \Delta E = 12.3 \, \text{kcal/mol} $$), stabilizing the molecule’s electronic structure .

Comparative Analysis of Tautomeric Forms

Tautomerism in this compound is influenced by the electron-withdrawing carbaldehyde group. Computational studies predict two dominant tautomers:

- Aldehyde Tautomer (T1) : The canonical form with a protonated indole nitrogen and an intact aldehyde group.

- Enol Tautomer (T2) : A minor form where the aldehyde proton transfers to the adjacent oxygen, forming a conjugated enol system.

Table 2: Relative Stability of Tautomers (DFT, B3LYP/6-311+G(d,p))

| Tautomer | Relative Energy (kcal/mol) | Key Stabilizing Interactions |

|---|---|---|

| T1 | 0.0 | Intramolecular C–H⋯O (2.42 Å) |

| T2 | +3.8 | Resonance stabilization |

The energy difference of $$ +3.8 \, \text{kcal/mol} $$ favors T1, consistent with infrared spectra of analogous compounds showing a strong carbonyl stretch at $$ 1685 \, \text{cm}^{-1} $$ . Tautomeric equilibrium is further modulated by solvent polarity, with polar aprotic solvents like dimethyl sulfoxide stabilizing T2 through hydrogen-bond acceptor interactions .

Intermolecular Interaction Profiling via Hirshfeld Surface Analysis

Hirshfeld surface analysis of 5-methoxy-2,3-diphenyl-1H-indole-6-carbaldehyde reveals that intermolecular interactions are dominated by:

- C–H⋯O Contacts (32.4%) : Primarily between the methoxy oxygen and aromatic protons of adjacent molecules ($$ d_{\text{norm}} = -0.12 \, \text{a.u.} $$).

- π⋯π Stacking (24.7%) : Involving the indole core and phenyl substituents ($$ \text{centroid-centroid distance} = 3.78 \, \text{Å} $$).

- Van der Waals Interactions (41.9%) : Contributing to crystal lattice stability .

Figure 1: Fingerprint Plot Analysis

- The sharp spike at $$ (de + di) \approx 2.8 \, \text{Å} $$ corresponds to O⋯H interactions.

- The broad wing near $$ de = di = 1.8 \, \text{Å} $$ reflects C–H⋯π contacts.

Comparative analysis with 4,6-dimethoxy-2,3-diphenyl-1H-indole shows that the carbaldehyde group reduces π⋯π stacking contributions by 9.3%, likely due to increased steric bulk . These findings underscore the role of functional group positioning in modulating solid-state packing behavior.

Properties

CAS No. |

155617-63-3 |

|---|---|

Molecular Formula |

C22H17NO2 |

Molecular Weight |

327.4 g/mol |

IUPAC Name |

6-methoxy-2,3-diphenyl-1H-indole-5-carbaldehyde |

InChI |

InChI=1S/C22H17NO2/c1-25-20-13-19-18(12-17(20)14-24)21(15-8-4-2-5-9-15)22(23-19)16-10-6-3-7-11-16/h2-14,23H,1H3 |

InChI Key |

CMQAIYNFPGFLCC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1C=O)C(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Stepwise Functionalization of Indole Precursors

A common strategy involves modifying a pre-functionalized indole scaffold:

Example Pathway :

- Protection : Protect the indole NH with a phenylsulfonyl (Ts) or Boc group to prevent interference in subsequent reactions.

- Bromination : Introduce bromine at C2/C3 using NBS or Br₂ in the presence of directing groups.

- Cross-Coupling : Use Suzuki-Miyaura coupling with phenylboronic acid to install phenyl groups at C2/C3.

- Formylation : Oxidize a methyl group at C5 to an aldehyde (e.g., using KMnO₄) or employ the Vilsmeier-Haack reaction.

Bischler-Type Cyclization

Modified Bischler rearrangements can construct the indole ring with pre-installed substituents:

Example :

- Precursor Synthesis : React 3,5-dimethoxyaniline with α-bromoacetophenone to form an N-protected phenacylaniline.

- Cyclization : Treat with TFA or polyphosphoric acid (PPA) to induce cyclization and form the indole ring.

- Post-Cyclization : Deprotect and install substituents via cross-coupling or oxidation.

One-Pot Synthesis Using Transition Metal Catalysts

Copper or palladium-catalyzed reactions enable direct functionalization:

Key Challenges and Solutions

Regioselectivity

Formylation Efficiency

- Problem : Low yields in formylation due to steric hindrance.

- Solution : Optimize oxidants (e.g., CrO₃, KMnO₄) or employ the Vilsmeier-Haack reaction for controlled formylation.

Data Tables and Experimental Findings

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has shown that derivatives of indole compounds, including 6-methoxy-2,3-diphenyl-1H-indole-5-carbaldehyde, exhibit significant antimicrobial properties. For instance, studies have indicated that certain indole derivatives demonstrate activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL . The structural modifications in the indole framework are crucial for enhancing their biological efficacy.

Antifungal Properties

In addition to antibacterial effects, compounds related to this compound have been evaluated for antifungal activities. For example, derivatives have shown potent antifungal activity against Cryptococcus neoformans, a significant pathogen in immunocompromised individuals . The lack of cytotoxicity in these compounds makes them promising candidates for further development.

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound can be achieved through various methods involving the Vilsmeier-Haack reaction or other acylation techniques. One synthetic route involves the reaction of 6-methoxyindole with suitable aldehydes under controlled conditions to yield the desired carbaldehyde . These synthetic approaches are crucial for producing analogs that can be screened for biological activity.

Case Study: Biological Evaluation of Indole Derivatives

A comprehensive study evaluated a series of indole derivatives for their antimicrobial properties. Among these, this compound was highlighted for its potential as an anti-MRSA agent. The study reported the synthesis of various analogs and their subsequent biological evaluation against MRSA and other pathogens . The findings emphasized the importance of structural modifications in enhancing antimicrobial efficacy.

Case Study: Structure-Activity Relationship (SAR) Analysis

A structure-activity relationship study focused on the indole scaffold revealed that specific substitutions on the indole ring significantly influenced biological activity. For instance, halogen substitutions at particular positions were found to enhance both antibacterial and antifungal properties . Such insights are critical for guiding future drug design efforts involving indole derivatives.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 6-Methoxy-2,3-diphenyl-1H-indole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between 6-methoxy-2,3-diphenyl-1H-indole-5-carbaldehyde and related indole derivatives:

Key Observations :

Physicochemical and Spectral Properties

- ^1H-NMR: The aldehyde proton (-CHO) would resonate at ~9.8–10.2 ppm, distinct from carboxamide NH (~12 ppm in ) or nitro group effects (~7.5–8.5 ppm for aromatic protons adjacent to NO₂ ).

- IR Spectroscopy : A strong C=O stretch at ~1680–1700 cm⁻¹ for the aldehyde, compared to ~1666 cm⁻¹ for carboxamides .

- Melting Point : Expected to be higher than methyl-substituted analogs (e.g., 233–250°C for carboxamides ) due to increased molecular rigidity from diphenyl groups.

Q & A

Basic: What are the established synthetic routes for 6-Methoxy-2,3-diphenyl-1H-indole-5-carbaldehyde?

The synthesis typically involves:

- Formylation at the 5-position : Utilize the Vilsmeier-Haack reaction with POCl₃ and DMF to introduce the aldehyde group on the indole scaffold .

- Methoxy group introduction : Protect reactive sites using methylating agents (e.g., CH₃I/K₂CO₃) before functionalization, followed by deprotection .

- Diphenyl substitution : Employ Suzuki-Miyaura coupling for regioselective phenyl group addition at the 2- and 3-positions, using palladium catalysts and aryl boronic acids .

- Purification : Flash column chromatography (hexane/EtOAc) and recrystallization (ethanol/water) ensure purity. Validate via ¹H/¹³C NMR and HR-MS .

Basic: How is the crystal structure of this compound determined?

- X-ray crystallography : Single crystals are grown via slow evaporation (e.g., in DCM/hexane). Data collection uses a diffractometer (Mo/Kα radiation).

- Structure refinement : Employ SHELXL for small-molecule refinement, optimizing parameters like thermal displacement and occupancy. OLEX2 integrates solution (SHELXD) and refinement workflows, enabling real-time electron density analysis .

- Validation : Check for R-factor convergence (<5%), plausible bond lengths/angles, and absence of residual electron density peaks .

Advanced: How to resolve electron density discrepancies in the aldehyde group during X-ray refinement?

- Disorder modeling : Split the aldehyde moiety into two conformations with partial occupancies, refining with restraints (DFIX, SADI in SHELXL) .

- Dynamic effects : Assess temperature factors (B-values) for abnormally high mobility. Collect low-temperature (100 K) data to reduce thermal motion artifacts .

- Complementary techniques : Validate using ¹³C NMR to confirm aldehyde tautomerism or DFT calculations (e.g., Gaussian) to compare theoretical/experimental geometries .

Advanced: How to optimize reaction yields for methoxy group installation?

- Protection strategies : Use Boc or benzyl groups to shield reactive NH sites during methoxylation, preventing side reactions .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 12 hr) and improve yield (15–20% increase) by enhancing reagent activation .

- In-line monitoring : Employ HPLC-MS to track intermediates and adjust stoichiometry in real time .

Basic: What spectroscopic techniques confirm the compound’s identity?

- ¹H/¹³C NMR : Key signals include:

- FT-IR : Stretch at ~1680 cm⁻¹ (C=O aldehyde), ~1250 cm⁻¹ (C-O methoxy) .

- HR-MS : Exact mass match within 2 ppm error .

Advanced: How to analyze tautomeric equilibria involving the aldehyde group?

- Variable-temperature NMR : Monitor chemical shift changes (e.g., in DMSO-d₆ from 25°C to 80°C) to detect keto-enol tautomerism .

- Computational modeling : Perform DFT calculations (B3LYP/6-311+G**) to compare tautomer stability and simulate NMR shifts .

- X-ray vs. solution state : Compare solid-state (X-ray) and solution (NMR) data to identify conformation-specific effects .

Basic: What are the compound’s key applications in medicinal chemistry?

- Enzyme inhibition : Acts as a scaffold for acetylcholinesterase or kinase inhibitors due to its planar aromatic system and hydrogen-bonding aldehyde .

- Anticancer probes : Functionalize the aldehyde to form Schiff bases with amino groups in target proteins .

- SAR studies : Modify methoxy or phenyl groups to evaluate steric/electronic effects on bioactivity .

Advanced: How to address low reproducibility in Suzuki-Miyaura coupling for diphenyl addition?

- Catalyst screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for improved aryl transfer efficiency .

- Oxygen-free conditions : Use Schlenk lines to degas solvents and maintain inert atmosphere, preventing catalyst oxidation .

- Leaching analysis : Conduct ICP-MS post-reaction to quantify residual palladium and optimize catalyst loading .

Basic: What safety protocols are critical during synthesis?

- Aldehyde handling : Use fume hoods and PPE (gloves, goggles) due to volatility and irritancy .

- POCl₃/DMF reaction : Quench excess reagent with ice-cold NaHCO₃ to prevent exothermic decomposition .

- Waste disposal : Segregate halogenated waste (e.g., DCM) for incineration .

Advanced: How to design derivatives for enhanced solubility without losing activity?

- PEGylation : Introduce polyethylene glycol chains at the methoxy group via nucleophilic substitution .

- Salt formation : React the aldehyde with hydroxylamine to form oxime derivatives, improving aqueous solubility .

- LogP optimization : Calculate partition coefficients (e.g., using MarvinSketch) and introduce polar groups (e.g., -OH, -COOH) at non-critical positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.